Puromycin Hydrochloride

Descripción

What exactly is Puromycin?

Puromycin is an aminonucleoside antimicrobial made from Streptomyces alboniger bacterium. It triggers the premature termination of chains while translation occurs within the ribosome. A portion of the molecule is similar to the 3'-end of the aminoacylated tRNA. It is inserted into the A site and is transferred onto the growing chain, creating puromycylated chains and a premature chain release. The molecule is less prone to hydrolysis and blocks the ribosome. Puromycin is selective for prokaryotes or Eukaryotes.

Puromycin is essential to the display of mRNA. In this process, the puromycin molecule gets chemically linked to the ends of an mRNA template, transforming into protein. The Puromycin then forms an interlocking link with the growing peptide chain, allowing the mRNA to be physically connected to the translational product.

Antibodies that recognize puromycylated chains can be utilized to remove newly synthesized polypeptides and observe the distribution of the active translating Ribosomes through immunofluorescence.

Puromycin and its uses Puromycin

Puromycin is a reversible inhibitor of dipeptidyl-peptidase II (serine peptidase) and cytosol alanyl aminopeptidase (metallopeptidase). Puromycin can distinguish between aminopeptidase M (active) and cytosol alanyl aminopeptidase (inhibited by Puromycin).

The product is effective against gram-positive microorganisms but less effective against acid-fast bacilli and is more inactive against gram-negative organisms. Puromycin can stop the development of protozoa, bacteria algae, mammalian cells, and protozoa and is fast acting, killing 99percent of cells in just two days.

The selectivity of Puromycin

Puromycin is not very effective when used on E. coli. The transformants that are resistant to Puromycin are selected in LB Agar medium that is which is supplemented by 125 ug/ml puromycin. However, using Puromycin to aid in E. Coli selection requires precise pH adjustment and will depend on the strain chosen. Using specifically modified Puromycin is feasible to ensure that the choice is easy and produces optimal results. Plates that contain Puromycin can be stored for one month if stored at temperatures of 4 degrees Celsius.

Puromycin resistance within yeast may be conferred by the expression of the puromycin-N-acetyl-transferase (PAC) gene. Lethal concentrations of Puromycin are significantly higher in Saccharomyces cerevisiae compared to mammalian cell strains. They are eliminating the gene that encodes Pdr5, a multidrug-efflux pump, and Pdr5 sensitivity cells to the Puromycin. [citation needed.

The biological effects of Puromycin

Puromycin binds in an unspecific way with the growth of polypeptide chains, and, as a result, it causes a premature end of translation. It blocks protein synthesis in two ways. It binds to its donor substrate peptidyl-tRNA at the P site and, as such, acts in the role of an absorber substrate. In addition, it competes with aminoacyl tRNA for binding to the A'-site within the peptidyl transferase central.

Puromycin is employed to treat cell diseases as a specific agent within cell culture techniques. It is harmful to eukaryotic and prokaryotic cells. The resistance to Puromycin is caused by the pac gene, which encodes Puromycin N-acetyltransferase (PAC), which was detected in a Streptomyces production strain. Puromycin is insoluble within the water (50 mg/ml) as a colourless liquid at 10 mg/ml. Puromycin remains stable for a year as a solution in the freezer at -20 degrees Celsius. The dose recommended for use as a selector agent in cell culture is within a range of 1-10 mg/ml though it can be harmful to eukaryotic cells with levels as low as mg/ml. Puromycin is fast acting and kills up to 90% of non-resistant cells in just two days.

Synaptic plasticity that lasts for a long time, such as that required by memory-related processes, requires morphological modifications at the protein level. Since Puromycin blocks, protein synthesis in eukaryotic cells, injecting this drug could cause short-term and long-term memory loss in mice.

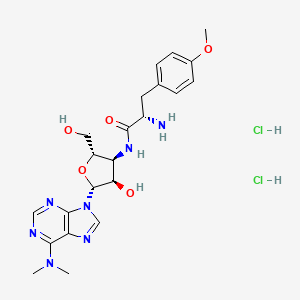

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSVFGKWZLUTTO-FZFAUISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5.2ClH, C22H31Cl2N7O5 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53-79-2 (Parent) | |

| Record name | Puromycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045861 | |

| Record name | Puromycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58-58-2 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puromycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUROMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGN54228S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Puromycin Hydrochloride in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Puromycin hydrochloride is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its utility in research stems from its unique mechanism of action, which involves acting as a structural analog of the 3' end of aminoacyl-tRNA.[2][3] This mimicry allows it to enter the ribosomal A-site, where it is subsequently incorporated into the C-terminus of the growing polypeptide chain.[3] However, due to the presence of a stable amide bond instead of the labile ester bond found in tRNAs, puromycin terminates translation, leading to the premature release of a puromycylated nascent polypeptide.[3][4] This guide provides a comprehensive overview of the molecular mechanism of puromycin, quantitative data on its activity, detailed experimental protocols for its application, and visual representations of the key processes involved.

Core Mechanism of Action

Puromycin's inhibitory effect on protein synthesis is a direct result of its structural similarity to the terminal aminoacyl-adenosine moiety of tyrosyl-tRNA.[3][5] This molecular mimicry allows it to bypass the normal substrate specificity of the ribosome.

The key steps in its mechanism are as follows:

-

Entry into the Ribosomal A-Site: Puromycin accesses the acceptor (A) site of the ribosome, which is normally occupied by an incoming aminoacyl-tRNA.[3]

-

Peptidyl Transfer: The peptidyltransferase center (PTC) of the ribosome catalyzes the formation of a peptide bond between the C-terminal amino acid of the nascent polypeptide chain (located in the P-site) and the amino group of puromycin in the A-site.[3]

-

Premature Chain Termination: The resulting product is a peptidyl-puromycin molecule.[2] Crucially, the amide linkage between the peptide and the puromycin moiety is resistant to hydrolysis by the ribosome.[2][4] This prevents the translocation of the peptidyl-puromycin from the A-site to the P-site, effectively halting further elongation.[3]

-

Dissociation: The puromycylated polypeptide chain dissociates from the ribosome, leading to the release of an incomplete protein.[3][6] In bacterial systems, the ribosome itself also detaches from the mRNA as a 70S particle, which differs from the dissociation into subunits that occurs during normal termination.[6]

This process is effective in organisms across all kingdoms of life.[3]

Quantitative Data

The potency of puromycin can be quantified by various parameters, including its half-maximal inhibitory concentration (IC50). These values can vary depending on the cell type and experimental conditions.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 3.96 µM | NIH/3T3 fibroblasts | [7][8] |

| IC50 | ~1 µg/mL | Jurkat cells | [9] |

| Concentration for 50% inhibition of MS2-phase RNA-dependent protein synthesis | 0.1 mg/L | Bacterial cell-free system | [10] |

| Concentration for 50% inhibition of Poly(U)-directed polyphenylalanine synthesis | 0.1 mg/L | Bacterial cell-free system (with preincubation) | [10] |

Experimental Protocols

Puromycin is a versatile tool in molecular biology research. Below are detailed methodologies for key experiments that utilize its unique properties.

In Vitro Translation Assay to Detect Stalled Ribosomes

This protocol is adapted from a method to assay for stalled ribosomes on in vitro-transcribed reporter mRNAs using a mammalian in vitro translation lysate.[11][12][13] Stalled ribosomes are less likely to incorporate puromycin and therefore remain associated with the mRNA.

Materials:

-

Commercially available mammalian in vitro translation lysate

-

In vitro-transcribed capped reporter mRNA

-

Puromycin solution

-

Sucrose cushion solution

-

Ultracentrifuge

-

RT-qPCR system

Procedure:

-

Set up the in vitro translation reaction according to the manufacturer's instructions, using the capped reporter mRNA as a template.

-

Add puromycin to the reaction to a final concentration that is empirically determined to dissociate actively translating ribosomes.

-

Incubate the reaction under conditions that allow for translation.

-

Layer the reaction mixture onto a low-speed sucrose cushion.

-

Isolate the RNA from the pellet.

-

Quantify the amount of ribosome-bound reporter mRNA using RT-qPCR.[11][12] A higher amount of reporter mRNA in the pellet in the presence of puromycin indicates ribosome stalling.

SUnSET (SUrface SEnsing of Translation) Assay for Global Protein Synthesis Rate

The SUnSET assay is a non-radioactive method to measure the rate of global protein synthesis in cultured cells by detecting puromycin-labeled proteins via Western blot.[14][15]

Materials:

-

Cultured cells of interest

-

Puromycin solution (e.g., 5 µg/mL)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-puromycin antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Apply experimental treatments if necessary.

-

Add puromycin directly to the culture medium and incubate for a short period (e.g., 15 minutes).[14]

-

Wash the cells with PBS and harvest them.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-puromycin antibody to detect puromycylated proteins.

-

Detect the signal using a chemiluminescent substrate.[14] The intensity of the signal is proportional to the rate of protein synthesis.

O-propargyl-puromycin (OP-Puro) Labeling for Visualization of Protein Synthesis

OP-Puro is an analog of puromycin that contains a "clickable" alkyne group, allowing for the fluorescent labeling of newly synthesized proteins.[16]

Materials:

-

Cultured mammalian cells

-

OP-Puro labeling medium

-

Cell fixation and permeabilization buffers

-

Click chemistry reaction components (e.g., azide-conjugated fluorophore)

-

Confocal microscope or flow cytometer

Procedure:

-

Plate and culture cells as required for the experiment.

-

Incubate the cells with OP-Puro labeling medium for a defined period (e.g., 0.5-2 hours).[17]

-

Fix and permeabilize the cells.[17]

-

Perform the click chemistry reaction to attach the fluorescent azide to the OP-Puro incorporated into proteins.[16][17]

-

Wash the cells to remove excess reagents.

-

Analyze the fluorescent signal using confocal microscopy for spatial localization or flow cytometry for quantitative analysis of protein synthesis on a single-cell level.[16]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of puromycin-induced premature chain termination.

Caption: Experimental workflow for the SUnSET assay.

Caption: Structural mimicry of puromycin to tyrosyl-tRNA.

References

- 1. youtube.com [youtube.com]

- 2. agscientific.com [agscientific.com]

- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Puromycin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of purpuromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]

- 15. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]

- 16. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Puromycin aminonucleoside antibiotic origin and function

An In-depth Technical Guide on the Core Attributes of Puromycin Aminonucleoside

Abstract

Puromycin is a potent aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger that has become an indispensable tool in molecular biology and biomedical research.[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis, where it functions as a structural analog of the 3' end of aminoacyl-tRNA, leading to premature termination of translation.[2][4][5] This property is harnessed for various applications, including the selection of genetically modified cells and the real-time monitoring of global protein synthesis.[2][4] Furthermore, its metabolite, puromycin aminonucleoside (PAN), is widely used to induce nephrotic syndrome in animal models, providing a crucial platform for studying podocyte injury and glomerular diseases.[4][6][7] This guide provides a comprehensive overview of the origin, molecular function, and key applications of puromycin, presenting quantitative data, detailed experimental protocols, and visual diagrams of its core mechanisms and workflows for researchers, scientists, and drug development professionals.

Origin and Biosynthesis

Natural Source

Puromycin is a secondary metabolite produced by the Gram-positive actinomycete, Streptomyces alboniger.[1][2][4][8][9] The biosynthesis of this complex molecule originates from adenosine triphosphate (ATP) and involves a series of enzymatic reactions.[4][5]

Biosynthetic Pathway

The genetic blueprint for puromycin production is encoded within a dedicated set of genes known as the pur cluster in S. alboniger.[4][10] While the complete pathway is intricate, it involves multiple enzymatic steps to modify the initial ATP precursor into the final aminonucleoside structure.[3][10] To prevent self-toxicity, S. alboniger co-expresses an enzyme called puromycin N-acetyltransferase (PAC).[2][4] This enzyme acetylates the reactive amino group of puromycin, rendering it unable to participate in peptide bond formation and thus conferring resistance to the producing organism.[2][4]

Caption: Simplified overview of the puromycin biosynthetic pathway.

Molecular Function and Mechanism of Action

Inhibition of Protein Synthesis

The primary function of puromycin is the potent inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[2][4] This action is a direct result of its structural similarity to the 3'-terminal end of an aminoacylated tRNA, specifically tyrosinyl-tRNA.[2][4][5]

The mechanism proceeds as follows:

-

Ribosome A-Site Binding: Puromycin enters the aminoacyl (A) site of the ribosome during active translation.[2][9][11]

-

Peptidyl Transfer: The ribosome's peptidyl transferase center catalyzes the formation of a peptide bond, transferring the nascent polypeptide chain from the tRNA in the P-site to the amino group of puromycin.[3]

-

Premature Chain Termination: The resulting puromycylated nascent peptide chain is weakly bound to the A-site and quickly dissociates from the ribosome.[2][4] Unlike a standard tRNA, puromycin contains a stable amide linkage instead of an ester linkage, which makes it resistant to hydrolysis and prevents its translocation to the P-site, effectively halting the elongation cycle.[2]

Caption: Puromycin mimics aminoacyl-tRNA, causing premature translation termination.

Induction of Cellular Stress and Nephrotoxicity

While puromycin itself is cytotoxic, its metabolite, puromycin aminonucleoside (PAN), is particularly known for inducing injury in specific cell types, most notably kidney podocytes.[4][7] This effect is the basis for the widely used PAN-induced nephrosis animal model, which recapitulates features of human glomerular diseases.[6][12][13][14]

The mechanisms of PAN-induced podocyte injury are multifactorial:

-

Oxidative Stress and DNA Damage: PAN induces the production of reactive oxygen species (ROS), which leads to oxidant-dependent DNA damage and activation of cell cycle checkpoint proteins, ultimately causing cell cycle arrest.[11][15]

-

Endoplasmic Reticulum (ER) Stress: PAN treatment triggers ER stress, evidenced by the upregulation of markers like activating transcription factor (ATF) 6α, which can subsequently initiate apoptosis.[16]

-

Apoptosis: PAN is a known inducer of apoptosis in podocytes and mesangial cells, a process that can be dependent on the tumor suppressor protein p53.[6][11][17]

-

Peptidase Inhibition: Puromycin and its aminonucleoside are also reversible inhibitors of certain peptidases, including dipeptidyl-peptidase II.[2][6][17]

Caption: Signaling pathways involved in PAN-induced podocyte injury.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity and use of puromycin and its aminonucleoside.

Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) Values

| Compound | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Puromycin | NIH/3T3 Fibroblasts | 3.96 µM | [18][19] |

| Puromycin Aminonucleoside | MDCK (Vector-transfected) | 48.9 ± 2.8 µM | [20] |

| Puromycin Aminonucleoside | MDCK (PMAT-transfected) | 122.1 ± 14.5 µM |[20] |

Table 2: Common Experimental Concentrations and Dosages

| Application | System | Compound | Concentration / Dosage | Reference |

|---|---|---|---|---|

| Cell Selection | Mammalian Cell Culture | Puromycin | 1 - 10 µg/mL | [2][8] |

| Apoptosis Induction | Cultured Mouse Podocytes | Puromycin Aminonucleoside | 50 µg/mL | [16] |

| Podocyte Injury Study | In Vitro Kidney Slices | Puromycin Aminonucleoside | 100 - 500 µg/mL | [21] |

| PAN Nephrosis Model | Sprague-Dawley Rats | Puromycin Aminonucleoside | 50 mg/kg (single i.p. injection) | [14] |

| PAN Nephrosis Model | Sprague-Dawley Rats | Puromycin Aminonucleoside | 75 mg/kg (single i.v. injection) |[12][22] |

Table 3: Quantitative Effects in PAN Nephrosis Rat Model

| Parameter | Condition | Value (mean ± SD) | Reference |

|---|---|---|---|

| Nephrin per Glomerulus | Control | 1.02 ± 0.11 fmol | [23] |

| Nephrin per Glomerulus | PAN Day 4 | 0.46 ± 0.06 fmol | [23] |

| Nephrin per Glomerulus | PAN Day 7 | 0.35 ± 0.04 fmol | [23] |

| Podocyte Number per Glomerulus | Control | 95.5 ± 17.6 | [23] |

| Podocyte Number per Glomerulus | PAN Day 7 | 90.7 ± 26.2 (no significant change) |[23] |

Experimental Protocols and Workflows

Protocol: Puromycin Kill Curve for Cell Selection

This protocol determines the minimum concentration of puromycin required to kill non-resistant cells, which is essential for selecting stably transfected cell lines.[8]

Methodology:

-

Cell Seeding: Plate the parental (non-resistant) cell line in a 24-well plate at a density that allows for several days of growth (e.g., 50,000 - 100,000 cells/mL).[8] Incubate for 24 hours at 37°C.

-

Dose Application: Prepare a range of puromycin concentrations in fresh culture medium. A typical starting range is 0, 2, 4, 6, 8, and 10 µg/mL.[8] Remove the old medium from the cells and add the puromycin-containing medium.

-

Incubation and Monitoring: Incubate the cells at 37°C. Observe the cells daily for signs of cytotoxicity.

-

Medium Refresh: Refresh the selective medium every 3-4 days to maintain the antibiotic concentration.[8]

-

Endpoint Determination: Continue the assay for up to 14 days. The optimal concentration for selection is the lowest dose that kills 95-100% of the cells within this timeframe.[8][24]

Caption: Experimental workflow for a puromycin kill curve assay.

Protocol: Induction of PAN Nephropathy in Rats

This protocol describes the establishment of an animal model for studying podocyte injury and nephrotic syndrome.

Methodology:

-

Animal Acclimation: Use male Sprague-Dawley rats (4-5 weeks old) and allow them to acclimate for at least one week with ad libitum access to food and water.[14]

-

PAN Administration: Induce nephrosis with a single intraperitoneal (i.p.) injection of puromycin aminonucleoside at 50 mg/kg body weight, dissolved in a suitable vehicle like PBS.[14] Control animals receive a vehicle-only injection.

-

Monitoring: Monitor the animals for the development of nephrotic syndrome. This includes daily measurement of body weight and housing in metabolic cages to collect 24-hour urine samples for proteinuria analysis.[25]

-

Sample Collection: At predetermined time points (e.g., days 3, 7, 14), anesthetize the rats and collect blood samples via cardiac puncture for analysis of serum creatinine, albumin, and cholesterol.[13]

-

Tissue Harvesting and Analysis: Perfuse the kidneys with saline and fix them for histopathological analysis (e.g., H&E, PAS staining) or snap-freeze them for molecular analyses (e.g., Western blotting, qRT-PCR, proteomics).[15][26]

Caption: Experimental workflow for the PAN-induced nephropathy model in rats.

Conclusion

Puromycin aminonucleoside is a molecule of significant duality. As puromycin, its ability to terminate protein synthesis has made it a fundamental tool for selection and analysis in cell and molecular biology. As its metabolite, puromycin aminonucleoside, it serves as a potent and specific inducer of podocyte injury, providing an invaluable and widely used model for investigating the pathogenesis of nephrotic syndrome. A thorough understanding of its origin, mechanisms, and experimental applications is crucial for professionals leveraging this compound in basic research and the development of novel therapeutics for kidney disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Puromycin - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Nephrotoxin Puromycin Aminonucleoside Induces Injury in Kidney Organoids Differentiated from Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. toku-e.com [toku-e.com]

- 9. stemcell.com [stemcell.com]

- 10. The Biosynthetic Pathway of the Aminonucleoside Antibiotic Puromycin, as Deduced from the Molecular Analysis of the pur Cluster of Streptomyces alboniger(*) | Semantic Scholar [semanticscholar.org]

- 11. biomol.com [biomol.com]

- 12. Effect of Poria cocos on Puromycin Aminonucleoside-Induced Nephrotic Syndrome in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sinkihwan-gamibang ameliorates puromycin aminonucleoside-induced nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]

- 15. Puromycin aminonucleoside induces oxidant-dependent DNA damage in podocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apexbt.com [apexbt.com]

- 21. In vitro effects of puromycin aminonucleoside on the ultrastructure of rat glomerular podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Plantago asiatica L. Ameliorates Puromycin Aminonucleoside-Induced Nephrotic Syndrome by Suppressing Inflammation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. portals.broadinstitute.org [portals.broadinstitute.org]

- 25. Quantitative indexes of aminonucleoside-induced nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantitative analysis of markers of podocyte injury in the rat puromycin aminonucleoside nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Puromycin: From Discovery in Streptomyces alboniger to its Role as a Core Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aminonucleoside antibiotic, Puromycin, from its initial discovery in the bacterium Streptomyces alboniger to its widespread application in contemporary life sciences research. The document details the historical context of its discovery, the methodology of its isolation and production, its mechanism of action as a potent inhibitor of protein synthesis, and its impact on crucial cellular signaling pathways. Furthermore, this guide presents a compilation of quantitative data on its biological activity and detailed protocols for key experimental procedures involving Puromycin.

Discovery and History

Puromycin was first isolated from the fermentation broth of a newly identified actinomycete, Streptomyces alboniger, in the early 1950s by a team of researchers led by J. N. Porter at Lederle Laboratories.[1] Their work, published in 1952, described a novel antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some protozoa.[1] The initial discovery was a significant milestone in the golden age of antibiotic discovery, providing a new tool for combating infectious diseases and, as was later realized, a powerful molecular probe for studying a fundamental biological process.

The structure of Puromycin was elucidated in 1953 by Waller and his colleagues.[1] Subsequent total synthesis of the molecule confirmed its chemical structure.[2] These early studies laid the foundation for understanding how this unique molecule exerts its biological effects.

Physicochemical Properties and Structure

Puromycin is an aminonucleoside antibiotic with the chemical formula C₂₂H₂₉N₇O₅ and a molar mass of 471.51 g/mol .[3] Structurally, it is an analog of the 3' end of aminoacyl-tRNA, specifically tyrosyl-tRNA.[4] This structural mimicry is central to its mechanism of action. The molecule consists of a dimethyladenosine moiety linked to an O-methyl-L-tyrosine through an amide bond.[5] This amide linkage, in contrast to the ester linkage found in aminoacyl-tRNAs, is a key feature that contributes to its function as a translation inhibitor.[3]

Biosynthesis by Streptomyces alboniger

Streptomyces alboniger synthesizes Puromycin through a complex biosynthetic pathway. The producing strain, S. alboniger ATCC 12461, is the primary source for the natural production of this antibiotic. The biosynthesis is regulated by various factors, including the composition of the fermentation medium.[6] Key enzymes in the pathway include O-demethylpuromycin O-methyltransferase, which catalyzes one of the final steps in the synthesis.[6] The producing organism also possesses a resistance mechanism to avoid self-toxicity, primarily through the action of Puromycin N-acetyltransferase (PAC), which inactivates the antibiotic by acetylation.[4][7]

Fermentation and Production

The production of Puromycin from S. alboniger can be optimized by carefully controlling the fermentation conditions.

Table 1: Optimized Fermentation Media Components for Puromycin Production

| Component | Concentration | Reference |

| Glucose | 10 g/L | [8] |

| Soybean meal | 10 g/L | [8] |

| NaCl | 10 g/L | [8] |

| CaCO₃ | 2 g/L | [8] |

| K₂HPO₄ | 2 g/L | [8] |

| Uric Acid | 0.1% - 5% | [1] |

Note: The addition of uric acid has been shown to significantly increase the yield of Puromycin.[1]

Mechanism of Action: Inhibition of Protein Synthesis

Puromycin is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[5] Its mechanism of action is a classic example of molecular mimicry.

Interaction with the Ribosome

Due to its structural similarity to the 3' end of aminoacyl-tRNA, Puromycin can enter the A-site (aminoacyl site) of the ribosome during translation elongation.[3][4] The peptidyl transferase center (PTC) of the large ribosomal subunit catalyzes the formation of a peptide bond between the nascent polypeptide chain attached to the P-site (peptidyl site) tRNA and the amino group of Puromycin.[9]

Premature Chain Termination

This reaction results in the covalent attachment of Puromycin to the C-terminus of the growing polypeptide chain, forming a peptidyl-puromycin molecule.[5] Because of the stable amide bond in Puromycin, the peptidyl-puromycin molecule cannot be translocated to the P-site and acts as a chain terminator.[3] The puromycylated polypeptide is then prematurely released from the ribosome, leading to the cessation of protein synthesis.[5]

Figure 1. Mechanism of Puromycin-induced premature chain termination.

Quantitative Biological Activity

The inhibitory effect of Puromycin on cell viability and protein synthesis can be quantified. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

Table 2: IC50 Values of Puromycin in Various Cell Lines

| Cell Line | Assay Method | IC50 Value | Reference |

| A549 (Human Lung Carcinoma) | Cell Viability Assay | Not specified, but inhibitory effects observed | [10] |

| HepG2 (Human Liver Carcinoma) | Cell Viability Assay | Not specified, but inhibitory effects observed | [10] |

| HT29 (Human Colon Carcinoma) | Cell Viability Assay | Not specified, but inhibitory effects observed | [10] |

| K562 (Human Myelogenous Leukemia) | Cell Viability Assay | Not specified, but inhibitory effects observed | [10] |

| HeLa (Human Cervical Cancer) | Not specified | Not specified, but used in studies | [11] |

| MCF-7 (Human Breast Cancer) | Not specified | Not specified, but used in studies | [12][13] |

| Jurkat (Human T-cell Leukemia) | Not specified | Not specified, but used in studies | [14] |

Table 3: Kinetic Parameters of Enzymes Associated with Puromycin

| Enzyme | Substrate | Km Value | Reference |

| Puromycin N-acetyltransferase | Puromycin | 40 µM | [15][16] |

| Puromycin N-acetyltransferase | Acetyl Coenzyme A | 67 µM | [15][16] |

| O-demethylpuromycin O-methyltransferase | O-demethylpuromycin | Not Specified | [6] |

| Peptidyl transferase | Puromycin | ~2.4 x 10⁻⁴ M (in E. coli) | [17] |

Impact on Cellular Signaling Pathways

Puromycin's primary effect on protein synthesis has downstream consequences on various cellular signaling pathways that are tightly linked to translational control. One of the most significant is the mTOR (mechanistic Target of Rapamycin) signaling pathway.

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, in part by controlling protein synthesis.[18][19] mTOR complex 1 (mTORC1) directly phosphorylates and regulates key effectors of the translational machinery, such as the 4E-binding proteins (4E-BPs) and S6 kinases (S6Ks).[18] By acutely inhibiting protein synthesis, Puromycin can uncouple the upstream mTOR signaling from its downstream output, making it a valuable tool to study the dynamics of this pathway. For instance, it can be used to investigate the stability of mRNAs and proteins that are under the translational control of mTOR.

Figure 2. The mTOR signaling pathway and the point of intervention by Puromycin.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Puromycin.

Isolation and Purification of Puromycin from Streptomyces alboniger

This protocol is based on the methods described in early publications and general practices for natural product isolation.

1. Fermentation:

-

Inoculate a suitable production medium (see Table 1) with a culture of Streptomyces alboniger.

-

Incubate the culture at 28°C with vigorous aeration and agitation for 5-7 days. Monitor the production of Puromycin using a bioassay or HPLC.

2. Extraction:

-

At the end of the fermentation, adjust the pH of the broth to alkaline (pH 9-10) with NaOH.

-

Extract the broth with an equal volume of n-butanol.

-

Separate the butanol layer containing the Puromycin.

3. Purification:

-

Concentrate the butanol extract under reduced pressure.

-

The crude Puromycin can be further purified by column chromatography on silica gel or alumina.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions for the presence of Puromycin using thin-layer chromatography (TLC) or HPLC.

-

Pool the pure fractions and crystallize the Puromycin from a suitable solvent system (e.g., ethanol-water).

Figure 3. Workflow for the isolation and purification of Puromycin.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of Puromycin on protein synthesis in a cell-free system.

1. Prepare the In Vitro Translation System:

-

Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract).

-

Prepare a master mix containing the lysate, amino acid mixture (lacking methionine), and a template mRNA (e.g., luciferase mRNA).

2. Set up the Reactions:

-

Aliquot the master mix into separate reaction tubes.

-

Add varying concentrations of Puromycin to the experimental tubes. Include a no-Puromycin control.

-

Add a radiolabeled amino acid, such as [³⁵S]-methionine, to each tube to monitor protein synthesis.

3. Incubation:

-

Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

4. Analysis:

-

Stop the reactions by adding an equal volume of SDS-PAGE sample buffer.

-

Separate the newly synthesized, radiolabeled proteins by SDS-PAGE.

-

Visualize the proteins by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of protein synthesis inhibition at each Puromycin concentration.

SUrface SEnsing of Translation (SUnSET) Assay

The SUnSET assay is a non-radioactive method to measure global protein synthesis rates in cultured cells.[20][21][22]

1. Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the experimental conditions of interest.

2. Puromycin Labeling:

-

Add Puromycin to the culture medium at a final concentration of 1-10 µg/mL.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C.

3. Cell Lysis:

-

Wash the cells with ice-cold PBS to remove excess Puromycin.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Western Blot Analysis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with a primary antibody specific for Puromycin.

-

Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

The intensity of the puromycylated protein bands reflects the rate of global protein synthesis.

Puromycin N-acetyltransferase (PAC) Activity Assay

This assay measures the activity of the enzyme that confers resistance to Puromycin.[7][15][16]

1. Enzyme Preparation:

-

Prepare a cell lysate from cells expressing the PAC enzyme or use a purified recombinant PAC protein.

2. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8).

-

The reaction mixture should contain the enzyme preparation, Puromycin, and acetyl-CoA as the acetyl donor.

3. Assay Procedure:

-

A coupled spectrophotometric assay can be used where the co-product, Coenzyme A (CoA), is detected.

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the reaction mixture. DTNB reacts with the free sulfhydryl group of CoA to produce a colored product that can be measured at 412 nm.

-

Initiate the reaction by adding acetyl-CoA.

-

Monitor the increase in absorbance at 412 nm over time. The rate of color change is proportional to the PAC enzyme activity.

Conclusion

Puromycin, since its discovery from Streptomyces alboniger, has transitioned from a promising antibiotic to an indispensable tool in molecular and cellular biology. Its unique mechanism of action as a protein synthesis inhibitor has allowed researchers to dissect the intricate processes of translation and its regulation. The methodologies and data presented in this technical guide are intended to provide a comprehensive resource for scientists utilizing Puromycin in their research, facilitating a deeper understanding of its properties and applications. The continued study of Puromycin and its interactions with the cellular machinery will undoubtedly lead to further insights into fundamental biological processes and the development of novel therapeutic strategies.

References

- 1. US2797187A - Production of puromycin - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Puromycin - Wikipedia [en.wikipedia.org]

- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. astralscientific.com.au [astralscientific.com.au]

- 6. Biosynthesis of puromycin in Streptomyces alboniger: regulation and properties of O-demethylpuromycin O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. Isolation and properties of a puromycin acetyltransferase from puromycin-producing Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. pnas.org [pnas.org]

- 18. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthesis of puromycin by Streptomyces alboniger: characterization of puromycin N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]

- 21. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]

- 22. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non‐radioactive SUnSET Assay | Semantic Scholar [semanticscholar.org]

Puromycin Hydrochloride: A Technical Guide for Researchers

Puromycin hydrochloride is a potent aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is a widely utilized tool in molecular biology and cell biology research, primarily as a selective agent for cells expressing the puromycin resistance gene (pac) and as a protein synthesis inhibitor. This guide provides an in-depth overview of its chemical properties, structure, mechanism of action, and common experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its chemical and physical properties are summarized in the table below, providing a comprehensive reference for its use in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₂₂H₂₉N₇O₅ · 2HCl | [1] |

| Molecular Weight | 544.43 g/mol | [1][3] |

| CAS Number | 58-58-2 | [1][4] |

| Appearance | White to off-white powder/crystalline solid | [1][2][3] |

| Melting Point | 168-170 °C (dihydrochloride) 175.5-177 °C (free base) | [2][5] |

| pKa | 6.8, 7.2 | [4][5] |

| UV/Vis Maximum | λmax: 217, 276 nm | |

| Purity | ≥98% | [1] |

| Solubility | Water: 50 mg/mL[5][6][7] DMSO: 10-100 mg/mL[8][9] Methanol: 10 mg/mL[6][10] Ethanol: ~1 mg/mL[8] PBS (pH 7.2): ≥10 mg/mL[8] | [5][6][7][8][9][10] |

| Storage and Stability | Store at -20°C.[1][4] Stable for at least 4 years as a solid.[10] Stock solutions should be stored at -20°C and are stable for at least one month.[4][7] | [1][4][7][10] |

Chemical Structure

Puromycin's structure is comprised of three key components: a 6-dimethylaminopurine base, a 3'-amino-3'-deoxyribose sugar, and a p-methoxyphenylalanine moiety. This unique structure, particularly its resemblance to the 3' end of an aminoacyl-tRNA, is fundamental to its biological activity.

Caption: Chemical structure of Puromycin.

Mechanism of Action: Protein Synthesis Inhibition

Puromycin is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[4][11] Its mechanism of action stems from its structural mimicry of the 3' end of aminoacyl-tRNA.[11][12] This allows it to enter the A (aminoacyl) site of the ribosome during translation.

Once in the A site, the ribosome's peptidyl transferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain (in the P site) and the amino group of puromycin.[12] This results in the premature termination of translation and the release of a C-terminal puromycylated polypeptide.[11][13] Unlike a legitimate aminoacyl-tRNA, the puromycin molecule contains a stable amide bond instead of an ester bond, which prevents further elongation and leads to the dissociation of the truncated polypeptide from the ribosome.[11]

References

- 1. Puromycin, Dihydrochloride [sigmaaldrich.com]

- 2. PUROMYCIN DIHYDROCHLORIDE CAS#: 58-58-2 [m.chemicalbook.com]

- 3. This compound | C22H31Cl2N7O5 | CID 443311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 101.200.202.226 [101.200.202.226]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. Puromycin Dihydrochloride (#40939) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. agscientific.com [agscientific.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Puromycin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Antibiotic Selection with Puromycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing puromycin as a selective agent in cell culture. It is designed to equip researchers with the necessary knowledge to effectively establish stably transfected cell lines for a wide range of applications, from basic research to drug discovery.

Core Principles of Puromycin Selection

Puromycin is an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. Its potent inhibitory action on protein synthesis in both prokaryotic and eukaryotic cells makes it a widely used tool for the selection of genetically modified cells.[1][2]

Mechanism of Action

Puromycin's efficacy as a selective agent stems from its structural mimicry of the 3' end of an aminoacylated tRNA.[3][4] This resemblance allows it to enter the A (aminoacyl) site of the ribosome during translation. Once in the A site, the ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin.[4]

Unlike a tRNA, puromycin contains a stable amide linkage instead of an ester linkage, which makes it resistant to hydrolysis.[3] This results in the premature termination of translation and the release of a puromycylated nascent peptide.[3] The accumulation of these truncated and non-functional proteins is cytotoxic, leading to rapid cell death in non-resistant cells.[1]

The Puromycin Resistance Gene (pac)

Resistance to puromycin is conferred by the puromycin N-acetyl-transferase (pac) gene, which was originally isolated from a puromycin-producing Streptomyces strain.[3][5] The pac gene encodes the enzyme puromycin N-acetyl-transferase (PAC).[6][7] This enzyme inactivates puromycin by catalyzing the transfer of an acetyl group from acetyl-CoA to the amino group of puromycin. This modification prevents puromycin from entering the ribosomal A site, thereby allowing protein synthesis to proceed normally in cells expressing the pac gene.

Quantitative Data for Puromycin Selection

The optimal concentration of puromycin for selection is highly dependent on the cell type. It is crucial to determine the minimum concentration that effectively kills non-resistant cells within a reasonable timeframe.

| Organism/Cell Type | Recommended Working Concentration (µg/mL) | Reference(s) |

| Adherent Mammalian Cells | 2 - 5 | [1] |

| Suspension Mammalian Cells | 0.5 - 2 | [1] |

| General Mammalian Cells | 0.5 - 10 | [5][8] |

| Escherichia coli | 100 - 125 | [5] |

| Yeast (Saccharomyces cerevisiae) | Significantly higher than mammalian cells | [3] |

Experimental Protocols

Determining the Optimal Puromycin Concentration: The Kill Curve

A kill curve is a dose-response experiment essential for determining the optimal concentration of puromycin for selecting a specific cell line.[9]

-

Cell Plating:

-

For adherent cells, seed cells in a 24-well or 96-well plate at a density that will result in 50-80% confluency at the time of antibiotic addition.[8][9]

-

For suspension cells, plate at a density of approximately 2.5–5.0 x 10^5 cells/mL.[8]

-

Incubate the cells overnight to allow for attachment and recovery.[8][9]

-

-

Antibiotic Addition:

-

Prepare a series of puromycin dilutions in complete growth medium. A typical range to test for mammalian cells is 0, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL.[8][10]

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of puromycin. Include a "no antibiotic" control.[8]

-

-

Incubation and Observation:

-

Determining the Optimal Concentration:

Generating a Stable Cell Line with Puromycin Selection

This protocol outlines the steps for creating a stable cell line following transfection with a plasmid containing the pac gene.

-

Transfection:

-

Transfect the target cells with the expression vector containing the gene of interest and the puromycin resistance (pac) gene using a suitable transfection method.

-

-

Initial Recovery:

-

Initiation of Selection:

-

Passage the cells at an appropriate dilution (e.g., 1:10) into fresh culture vessels containing complete growth medium supplemented with the predetermined optimal concentration of puromycin.[13]

-

-

Selection and Maintenance:

-

Isolation of Clonal Populations (Optional but Recommended):

-

Once a population of resistant cells is established, you can isolate single colonies to generate clonal cell lines.

-

This can be achieved by limiting dilution cloning or by physically isolating well-separated colonies using cloning cylinders.

-

Transfer individual clones to separate wells of a multi-well plate and expand them in selective medium.[13]

-

-

Expansion and Cryopreservation:

-

Expand the desired clonal populations. It is advisable to maintain a low concentration of puromycin in the culture medium during long-term maintenance to prevent the loss of the integrated plasmid.

-

Cryopreserve aliquots of the stable cell line for future use.

-

References

- 1. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Puromycin - Wikipedia [en.wikipedia.org]

- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Puromycin resistance (pac) gene as a selectable marker in vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tools.mirusbio.com [tools.mirusbio.com]

- 9. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]

- 10. toku-e.com [toku-e.com]

- 11. wiki.phagocytes.ca [wiki.phagocytes.ca]

- 12. addgene.org [addgene.org]

- 13. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols for Performing a Puromycin Kill Curve in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its mechanism of action involves mimicking aminoacyl-tRNA, leading to premature chain termination during translation.[1][2][3] This cytotoxic effect makes puromycin a widely used selective agent in cell culture for establishing stable cell lines that have been genetically engineered to express a puromycin resistance gene, typically the puromycin N-acetyl-transferase (pac) gene.[3][4][5]

Before initiating a selection experiment, it is crucial to determine the optimal concentration of puromycin for the specific mammalian cell line being used. This is achieved by performing a dose-response experiment known as a "kill curve."[6][7] The goal of a puromycin kill curve is to identify the minimum concentration of the antibiotic that effectively kills all non-resistant cells within a reasonable timeframe, typically ranging from 2 to 7 days.[6][8] This ensures the efficient selection of successfully transfected or transduced cells without causing unnecessary stress or off-target effects from excessively high antibiotic concentrations.[9][10] The optimal puromycin concentration is cell-type dependent and can be influenced by factors such as cell growth rate, metabolic activity, and culture conditions.[4][11] Therefore, it is essential to perform a kill curve for each new cell line or when using a new batch of puromycin.[4][6]

Mechanism of Action of Puromycin

Puromycin's efficacy as a selection agent stems from its ability to disrupt protein synthesis. Its chemical structure resembles the 3' end of an aminoacylated tRNA, allowing it to enter the A-site of the ribosome.[3] Once in the A-site, the ribosome catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin. This results in the premature release of the C-terminal puromycylated polypeptide, thereby terminating translation.[3][12] This disruption of protein synthesis is cytotoxic, leading to cell death in non-resistant cells.[1][13]

Experimental Protocol: Puromycin Kill Curve

This protocol provides a general guideline for determining the optimal puromycin concentration for a given mammalian cell line.

Materials

-

Parental (non-resistant) mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Puromycin dihydrochloride solution (stock solution, e.g., 10 mg/mL in sterile water or PBS)[4][11]

-

Sterile, tissue culture-treated plates (24-well or 96-well format is recommended)[4][6]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Cell viability assay reagents (e.g., Trypan Blue, MTT, or CellTiter-Glo®)[4][14]

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Procedure

-

Cell Seeding:

-

For adherent cells, seed the parental cells into a 24-well or 96-well plate at a density that will result in 50-80% confluency the following day.[11][15] A typical seeding density for a 24-well plate is between 0.8 x 10⁵ and 3.0 x 10⁵ cells/mL.[11][16]

-

For suspension cells, seed at a density of approximately 2.5 x 10⁵ to 5.0 x 10⁵ cells/mL.[11][16]

-

Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.[6][9]

-

-

Puromycin Treatment:

-

Prepare a series of puromycin dilutions in complete culture medium. A common concentration range to test is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[4][11] This range may need to be adjusted depending on the cell line's known sensitivity.

-

Carefully aspirate the old medium from the wells (for adherent cells) or gently centrifuge and resuspend (for suspension cells).

-

Add the medium containing the different concentrations of puromycin to the corresponding wells. Ensure to include a "no puromycin" control (0 µg/mL).[11]

-

Incubate the cells at 37°C and 5% CO₂.

-

-

Monitoring and Medium Change:

-

Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment (for adherent cells), and a decrease in cell density.[11][17]

-

Replace the selective medium with freshly prepared puromycin-containing medium every 2-3 days to maintain the antibiotic concentration, as puromycin can degrade at 37°C.[4][8][18]

-

-

Determining the Optimal Concentration:

-

Continue the experiment for 2 to 10 days, or until all cells in some of the wells are dead.[6][17]

-

The optimal puromycin concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 3-7 days.[10][15]

-

Cell viability can be assessed qualitatively by microscopy or quantitatively using a cell viability assay.

-

Cell Viability Assessment

Several methods can be used to quantify cell viability:

-

Trypan Blue Exclusion Assay: This is a simple and cost-effective method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[14]

Data Presentation

The results of the puromycin kill curve should be tabulated to clearly present the effect of different puromycin concentrations on cell viability over time.

| Puromycin Conc. (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 6 (% Viability) | Day 8 (% Viability) | Observations |

| 0 | 100 | 100 | 100 | 100 | Healthy, confluent cells |

| 0.5 | 90 | 75 | 50 | 20 | Gradual cell death |

| 1.0 | 70 | 40 | 10 | 0 | Significant cell death by Day 4 |

| 2.0 | 40 | 5 | 0 | 0 | Rapid cell death, complete by Day 4-6 |

| 4.0 | 10 | 0 | 0 | 0 | Very rapid cell death |

| 6.0 | <5 | 0 | 0 | 0 | Complete cell death within 48 hours |

| 8.0 | 0 | 0 | 0 | 0 | Complete cell death within 48 hours |

| 10.0 | 0 | 0 | 0 | 0 | Complete cell death within 48 hours |

Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.

Based on this example data, a puromycin concentration of 2.0 µg/mL would be chosen for subsequent selection experiments as it is the lowest concentration that effectively kills all cells within a reasonable timeframe.

Experimental Workflow Diagram

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Parental Cells\nin Multi-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_Overnight [label="Incubate Overnight\n(37°C, 5% CO₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prepare_Puromycin [label="Prepare Serial Dilutions\nof Puromycin", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Puromycin [label="Add Puromycin-containing\nMedium to Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_Monitor [label="Incubate and Monitor Daily", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Medium_Change [label="Change Medium every\n2-3 Days", fillcolor="#FFFFFF", fontcolor="#202124"]; Assess_Viability [label="Assess Cell Viability\n(e.g., MTT, Trypan Blue)", fillcolor="#FFFFFF", fontcolor="#202124"]; Determine_Concentration [label="Determine Lowest Concentration\nfor 100% Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Overnight; Incubate_Overnight -> Prepare_Puromycin; Prepare_Puromycin -> Add_Puromycin; Add_Puromycin -> Incubate_Monitor; Incubate_Monitor -> Medium_Change [label="2-3 Days"]; Medium_Change -> Incubate_Monitor; Incubate_Monitor -> Assess_Viability [label="Endpoint\n(2-10 Days)"]; Assess_Viability -> Determine_Concentration; Determine_Concentration -> End; } Workflow for determining the optimal puromycin concentration.

Troubleshooting

| Issue | Possible Cause | Solution |

| No cell death even at high puromycin concentrations | Incorrect puromycin concentration or degraded antibiotic. | Verify the stock concentration and calculations. Use a fresh aliquot of puromycin that has not undergone multiple freeze-thaw cycles.[10] |

| Cells are inherently resistant to puromycin. | Some cell lines may have intrinsic resistance. Consider using an alternative selection antibiotic. | |

| Rapid cell death in all wells, including low concentrations | Cell line is highly sensitive to puromycin. | Test a lower range of puromycin concentrations (e.g., 0.1 - 2.0 µg/mL). |

| High cell density leading to nutrient depletion and cell stress. | Optimize seeding density to avoid overgrowth. | |

| Inconsistent results between experiments | Variation in cell passage number or health. | Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase. |

| Inconsistent experimental setup. | Ensure consistent seeding densities, incubation times, and puromycin concentrations across all experiments. |

Conclusion

Performing a puromycin kill curve is an indispensable step for the successful generation of stable mammalian cell lines. By systematically determining the minimum effective concentration of puromycin, researchers can ensure efficient selection of genetically modified cells while minimizing potential cytotoxic and off-target effects. The protocol and guidelines presented here provide a robust framework for optimizing puromycin selection for a wide range of mammalian cell lines.

References

- 1. youtube.com [youtube.com]

- 2. Selection Antibiotics | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. gentarget.com [gentarget.com]

- 6. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. stemcell.com [stemcell.com]

- 10. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]

- 11. tools.mirusbio.com [tools.mirusbio.com]

- 12. pnas.org [pnas.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. protocols.io [protocols.io]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]

Application Notes and Protocols for Puromycin Selection in Lentiviral Transduction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing puromycin for the selection of successfully transduced cells in lentiviral workflows. Adherence to these protocols is critical for establishing stable cell lines for research and therapeutic development.

Introduction

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells.[1] A common feature of these vectors is the inclusion of a selectable marker, such as the puromycin resistance gene (pac), which confers resistance to the aminonucleoside antibiotic puromycin.[2][3][4][5] Puromycin inhibits protein synthesis in both prokaryotic and eukaryotic cells by causing premature chain termination during translation.[3][4][5][6][7] Cells that have successfully integrated the lentiviral vector carrying the pac gene express puromycin N-acetyltransferase, which inactivates puromycin, allowing for their selective survival and proliferation.[3][4][5] This selection process is crucial for enriching the population of transduced cells and establishing stable cell lines.

The optimal concentration of puromycin is highly cell-type dependent and must be determined empirically for each cell line.[1][2][8][9][10] Therefore, performing a puromycin kill curve is a critical first step before initiating selection experiments.

Data Presentation

Recommended Puromycin Concentrations

The effective concentration of puromycin can vary significantly between cell types. The following table provides a general guideline for starting concentrations. It is imperative to perform a kill curve to determine the optimal concentration for your specific cell line.

| Cell Type | Recommended Puromycin Concentration Range (µg/mL) | Selection Time |

| Most Adherent Mammalian Cells | 1 - 10 | 3 - 7 days |

| Suspension Mammalian Cells | 0.5 - 2 | 3 - 7 days |

| HEK293T | 1 - 5 | 2 - 4 days |

| HeLa | 0.5 - 2 | 3 - 5 days |

| Jurkat | 0.5 - 1.5 | 3 - 5 days |

Note: These are general ranges. The optimal concentration is the lowest concentration that results in complete death of non-transduced cells within 3-7 days.[8][9][11]

Puromycin Stock Solution Preparation and Storage

| Parameter | Recommendation |

| Stock Concentration | 10 mg/mL |

| Solvent | Sterile, deionized water |

| Sterilization | Filter through a 0.22 µm filter |

| Storage | Aliquot and store at -20°C for up to one year |

Note: Avoid repeated freeze-thaw cycles.[9][12]

Experimental Protocols

Protocol 1: Determining the Optimal Puromycin Concentration (Kill Curve)

This protocol is essential for identifying the minimum puromycin concentration required to kill all non-transduced cells within a specific timeframe.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Puromycin dihydrochloride

-

96-well or 24-well tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Cell Seeding:

-

Prepare Puromycin Dilutions:

-

Puromycin Addition:

-

After 24 hours of incubation, carefully remove the existing medium from the cells.

-

Add the medium containing the different concentrations of puromycin to the corresponding wells. Include a "no puromycin" control well.

-

-

Incubation and Observation:

-

Determine Optimal Concentration:

Protocol 2: Puromycin Selection of Lentivirally Transduced Cells

This protocol outlines the steps for selecting successfully transduced cells using the optimal puromycin concentration determined from the kill curve.

Materials:

-

Lentivirally transduced cells

-

Non-transduced control cells

-

Complete cell culture medium

-

Optimal concentration of puromycin (determined from Protocol 1)

-

Appropriate tissue culture plates or flasks

Procedure:

-

Post-Transduction Recovery:

-

After lentiviral transduction, allow the cells to recover for 24-48 hours in fresh, complete medium without puromycin.[13] This period allows for the expression of the puromycin resistance gene.

-

-

Initiate Puromycin Selection:

-

After the recovery period, replace the medium with fresh complete medium containing the predetermined optimal concentration of puromycin.

-

Culture a flask of non-transduced cells in parallel with the same concentration of puromycin as a selection control.

-

-

Maintain Selection:

-

Incubate the cells at 37°C with 5% CO2.

-

Replace the puromycin-containing medium every 2-3 days to remove dead cells and maintain the selection pressure.[12]

-

-

Monitor Cell Viability:

-

Observe the cells daily. Non-transduced cells should begin to die off within 2-4 days.

-

Successfully transduced cells will survive and proliferate.

-

-

Expansion of Resistant Cells:

-

Once the non-transduced control cells are completely dead and resistant colonies or a resistant population of cells is visible, the selection is complete. This typically takes 7-10 days.[9]

-

The stable pool of transduced cells can then be expanded for downstream applications. It is recommended to maintain a low concentration of puromycin in the culture medium for the first few passages to eliminate any remaining non-resistant cells.

-

Mandatory Visualizations

References

- 1. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

- 2. toku-e.com [toku-e.com]

- 3. Selection Antibiotics | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Puromycin - Wikipedia [en.wikipedia.org]

- 5. agscientific.com [agscientific.com]

- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]